molecular formula C10H13N3O5 B4331790 (2,4-dinitrophenyl)(3-methoxypropyl)amine

(2,4-dinitrophenyl)(3-methoxypropyl)amine

Cat. No. B4331790
M. Wt: 255.23 g/mol
InChI Key: LLMVRHYTUFDKOG-UHFFFAOYSA-N
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Description

(2,4-dinitrophenyl)(3-methoxypropyl)amine, also known as DNPA, is a chemical compound used in scientific research for its unique properties. DNPA is a derivative of 2,4-dinitrophenylhydrazine, which is commonly used in analytical chemistry for the detection and quantification of carbonyl compounds. The synthesis of DNPA is a complex process, and its use in scientific research has been extensively studied.

Mechanism of Action

The mechanism of action of (2,4-dinitrophenyl)(3-methoxypropyl)amine involves the formation of a hydrazone with carbonyl compounds. The reaction is specific for carbonyl compounds and does not react with other functional groups. The formation of the hydrazone is a reversible reaction, and the equilibrium constant depends on the nature of the carbonyl compound.
Biochemical and Physiological Effects:
(2,4-dinitrophenyl)(3-methoxypropyl)amine does not have any known biochemical or physiological effects. It is a non-toxic compound and is considered safe for use in scientific research.

Advantages and Limitations for Lab Experiments

The advantages of using (2,4-dinitrophenyl)(3-methoxypropyl)amine in lab experiments include its high specificity for carbonyl compounds, its ease of use, and its low toxicity. (2,4-dinitrophenyl)(3-methoxypropyl)amine is also stable and can be stored for extended periods of time. The limitations of using (2,4-dinitrophenyl)(3-methoxypropyl)amine include its limited reactivity with certain carbonyl compounds and its sensitivity to pH and temperature.

Future Directions

There are several future directions for the use of (2,4-dinitrophenyl)(3-methoxypropyl)amine in scientific research. One potential application is in the development of new methods for the detection and quantification of carbonyl compounds in biological samples. Another potential application is in the study of the role of carbonyl compounds in disease processes. (2,4-dinitrophenyl)(3-methoxypropyl)amine may also be used in the development of new drugs that target carbonyl compounds. Finally, (2,4-dinitrophenyl)(3-methoxypropyl)amine may be used in the development of new analytical methods for the detection and quantification of other functional groups in organic compounds.

Scientific Research Applications

(2,4-dinitrophenyl)(3-methoxypropyl)amine is primarily used in scientific research as a reagent for the detection and quantification of carbonyl compounds. Carbonyl compounds are a class of organic compounds that contain a carbon atom double-bonded to an oxygen atom. They are widely found in nature and are important in many biological processes. (2,4-dinitrophenyl)(3-methoxypropyl)amine reacts with carbonyl compounds to form a yellow-colored hydrazone, which can be measured spectrophotometrically.

properties

IUPAC Name

N-(3-methoxypropyl)-2,4-dinitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O5/c1-18-6-2-5-11-9-4-3-8(12(14)15)7-10(9)13(16)17/h3-4,7,11H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMVRHYTUFDKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxypropyl)-2,4-dinitroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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